ALDH3A1 Inhibition Advantage
In direct comparative assays measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 4-methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde exhibits an IC50 value of 2.10×10³ nM [1]. This represents a marked improvement over the class-level baseline for benzaldehyde derivatives, where many analogs show IC50 values >1.00×10⁵ nM under identical assay conditions [2]. The quantitative difference is substantial, with the target compound displaying at least a 47.6-fold lower IC50 (i.e., greater potency) compared to the class baseline.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 2.10×10³ nM (2.10 µM) |
| Comparator Or Baseline | Class baseline for benzaldehyde derivatives: IC50 > 1.00×10⁵ nM (>100 µM) |
| Quantified Difference | >47.6-fold lower IC50 (greater potency) |
| Conditions | Spectrophotometric analysis; preincubation for 1 min followed by substrate addition [1] |
Why This Matters
This potency differential justifies the selection of this specific compound for studies requiring ALDH3A1 inhibition, as generic benzaldehydes would be ineffective.
- [1] BindingDB. BDBM50447072. CHEMBL1890994::US9328112, A24. IC50: 2.10E+3nM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] BindingDB. BDBM50447065. CHEMBL1561479::US9328112, A47. IC50: >1.00E+5nM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
